Hdac6-IN-18 discovery and synthesis
Hdac6-IN-18 discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Hdac6-IN-18 (NR-160)
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Unlike other HDAC isoforms that are primarily nuclear and regulate gene expression through histone deacetylation, HDAC6 is predominantly located in the cytoplasm.[2] It possesses two catalytic domains and plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin, HSP90, and cortactin.[3] The unique cytoplasmic localization and substrate profile of HDAC6, coupled with the observation that its deficiency has minimal adverse effects on normal development, make it an attractive target for selective inhibition.[1]
This technical guide focuses on the discovery and synthesis of a potent and selective HDAC6 inhibitor, NR-160. This compound, identified through the investigation of a series of tetrazole-based inhibitors, demonstrates remarkable selectivity for HDAC6 over class I HDAC isoforms.[1][4] Its discovery was part of a research effort to develop novel therapeutic agents with improved isoform selectivity to minimize off-target effects associated with pan-HDAC inhibitors.[1] NR-160 not only serves as a valuable tool for studying the biological functions of HDAC6 but also shows potential in combination therapies, particularly with proteasome inhibitors and anthracyclines in cancer treatment.[1][4]
Discovery of NR-160
NR-160 was discovered through a multicomponent synthesis approach aimed at creating a library of tetrazole-based HDAC6 inhibitors.[1] The design strategy focused on generating compounds with a bifurcated capping group to explore structure-activity relationships and enhance selectivity. The hit compound, NR-160 (also referred to as compound 6l in the primary literature), was identified after screening the synthesized library for inhibitory activity against recombinant HDAC enzymes and for its effect on protein acetylation.[1]
The key innovation in the design of NR-160 lies in its steric complementarity to the L1 and L2 loop pockets of the HDAC6 catalytic site, a feature that is believed to be responsible for its high selectivity.[1][4] A co-crystal structure of NR-160 complexed with HDAC6 confirmed these specific interactions, providing a molecular basis for its selective inhibition.[1][4] This structural insight is invaluable for the further development of next-generation HDAC6 inhibitors.
Synthesis of NR-160
The synthesis of NR-160 is described as a straightforward three-step protocol, highlighting its accessibility for research purposes.[1] The process leverages multicomponent reactions, which allow for the efficient construction of complex molecules from simple starting materials.
Experimental Protocol: Synthesis of NR-160
While the primary source provides a general scheme, a detailed step-by-step protocol for the synthesis of NR-160 would be as follows, based on the described multicomponent synthesis approach for the series of tetrazole-capped HDAC inhibitors:
-
Step 1: Synthesis of the Tetrazole-Amine Intermediate: A mixture of the appropriate aldehyde, an amine, and a cyanide source (e.g., trimethylsilyl cyanide) is reacted in a suitable solvent to form an α-aminonitrile. This intermediate is then treated with sodium azide and an ammonium salt (e.g., ammonium chloride) to yield the corresponding 5-substituted 1H-tetrazole.
-
Step 2: Acylation of the Intermediate: The tetrazole-containing intermediate from Step 1, which bears a primary or secondary amine, is then acylated. This is achieved by reacting it with an appropriate carboxylic acid derivative (e.g., an acid chloride or an activated ester) that contains the linker and the zinc-binding group precursor. This step introduces the central part of the inhibitor scaffold.
-
Step 3: Formation of the Hydroxamic Acid: The final step involves the conversion of the zinc-binding group precursor, typically an ester, into the hydroxamic acid. This is commonly achieved by treating the ester with hydroxylamine, often in the presence of a base like potassium hydroxide or sodium hydroxide in a solvent such as methanol or a mixture of THF/water. The final product, NR-160, is then purified using standard techniques like column chromatography or recrystallization.
Quantitative Data
NR-160 has been characterized by its potent and selective inhibition of HDAC6. The following tables summarize the key quantitative data reported for this compound.
Table 1: HDAC Inhibitory Activity of NR-160
| HDAC Isoform | IC50 (nM) | Selectivity Index (vs. HDAC1) |
| HDAC6 | 30 | - |
| HDAC1 | >10,000 | >333 |
| HDAC2 | Not Reported | - |
| HDAC3 | Not Reported | - |
| HDAC8 | Not Reported | - |
| (Data sourced from MedchemExpress and Reßing et al., 2020)[1][5][6] |
Table 2: Cytotoxicity of NR-160 in Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| HL-60 | 42.9 |
| Jurkat | 32.1 |
| K562 | 41.6 |
| MOLT-4 | 42.4 |
| SUP-B15 | 22.5 |
| TALL-1 | 49.4 |
| HSB-2 | 51.8 |
| (Data sourced from MedchemExpress)[5] |
The data clearly indicates that NR-160 is a highly selective inhibitor of HDAC6, with an IC50 value in the low nanomolar range.[5][6] Its selectivity over HDAC1, a representative class I HDAC, is over 333-fold.[1] As a single agent, NR-160 displays low cytotoxicity against various leukemia cell lines, suggesting a favorable therapeutic window, especially for combination therapies.[1][5]
Mechanism of Action
The primary mechanism of action for NR-160 is the direct and selective inhibition of the catalytic activity of HDAC6.[1] This inhibition leads to an increase in the acetylation of HDAC6 substrates, most notably α-tubulin.[5]
References
- 1. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
